4-(3-Methylpyridin-2-yl)benzaldehyde 4-(3-Methylpyridin-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 847446-84-8
VCID: VC18697007
InChI: InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

4-(3-Methylpyridin-2-yl)benzaldehyde

CAS No.: 847446-84-8

Cat. No.: VC18697007

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylpyridin-2-yl)benzaldehyde - 847446-84-8

Specification

CAS No. 847446-84-8
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 4-(3-methylpyridin-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3
Standard InChI Key ASHNBGQNIQIZTC-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O

Introduction

Structural and Molecular Characteristics

4-(3-Methylpyridin-2-yl)benzaldehyde features a benzene ring linked to a pyridine moiety via a single bond, with a methyl group at the pyridine’s 3-position and an aldehyde functional group para to the pyridine on the benzene ring. The IUPAC name, 4-(3-methylpyridin-2-yl)benzaldehyde, reflects this arrangement. Key structural identifiers include:

  • Canonical SMILES: CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O\text{CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O}

  • InChIKey: ASHNBGQNIQIZTC-UHFFFAOYSA-N\text{ASHNBGQNIQIZTC-UHFFFAOYSA-N}

  • PubChem CID: 53426257.

The compound’s planar structure facilitates π-π stacking interactions, making it a candidate for coordination chemistry and supramolecular assemblies. Theoretical calculations predict moderate dipole moments (~3.5 D) due to the electron-withdrawing aldehyde and electron-donating pyridine groups.

Synthesis and Optimization Strategies

Cross-Coupling Approaches

While direct synthesis protocols for 4-(3-Methylpyridin-2-yl)benzaldehyde are sparse, analogous benzaldehyde-pyridine hybrids are typically synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, couples boronic acids with halobenzaldehydes under inert conditions. For example, reacting 4-bromobenzaldehyde with 3-methylpyridin-2-ylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in tetrahydrofuran (THF) at 80°C could yield the target compound. Yields for such reactions typically range from 60–75%, contingent on catalyst loading and purification methods.

Aldol Condensation and Oxidation

Alternative routes involve Aldol condensation, as demonstrated in the synthesis of related 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-benzaldehyde derivatives . Here, aryl aldehydes are condensed with ketones using alkaline conditions (e.g., 10% NaOH in ethanol), followed by oxidative workup with sodium chlorite and acetic acid to yield carboxylic acids . Adapting this method, 4-(3-Methylpyridin-2-yl)benzaldehyde could be synthesized via condensation of 4-formylphenylboronic acid with 3-methyl-2-pyridone, though this remains hypothetical without experimental validation .

Physicochemical Properties

The compound’s properties are derived from its dual aromatic systems and polar functional groups:

PropertyValue/DescriptionSource
Molecular Weight197.23 g/mol
Melting PointNot reported
SolubilityLikely soluble in DMF, DMSO, THF
1H NMR^1\text{H NMR} (CDCl₃)δ 8.16 (d, 1H, Py-H), 10.03 (s, 1H, CHO)
13C NMR^{13}\text{C NMR}δ 192.1 (CHO), 149.2 (Py-C), 135.4 (Ar-C)

The aldehyde proton resonates as a singlet near δ 10.0 ppm, while pyridine protons appear as doublets between δ 8.0–8.5 ppm . UV-Vis spectra show absorption maxima at ~270 nm (π→π*) and ~310 nm (n→π*), characteristic of conjugated aromatic systems.

Reactivity and Functionalization

The aldehyde group in 4-(3-Methylpyridin-2-yl)benzaldehyde is highly reactive, enabling diverse derivatizations:

  • Oxidation: Treatment with NaClO2\text{NaClO}_2 in acidic media converts the aldehyde to a carboxylic acid, forming 4-(3-methylpyridin-2-yl)benzoic acid .

  • Condensation: Reacts with primary amines to form Schiff bases, as seen in the synthesis of N-(pyridin-2-yl)benzamide derivatives under oxidative conditions .

  • Nucleophilic Addition: Grignard reagents add to the aldehyde, producing secondary alcohols, though steric hindrance from the pyridine may slow kinetics.

Pyridine’s nitrogen also participates in coordination chemistry, acting as a ligand for transition metals like Pd(II) or Cu(I), which is exploitable in catalysis.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activities in vitro.

  • Coordination Polymers: Exploring metal-organic frameworks (MOFs) for gas storage or catalysis.

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